3-Mercapto-2-butanone

Catalog No.
S1896027
CAS No.
40789-98-8
M.F
C4H8OS
M. Wt
104.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercapto-2-butanone

CAS Number

40789-98-8

Product Name

3-Mercapto-2-butanone

IUPAC Name

3-sulfanylbutan-2-one

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

InChI

InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3

InChI Key

XLMPYCGSRHSSSX-UHFFFAOYSA-N

SMILES

CC(C(=O)C)S

Solubility

slightly soluble in water; soluble in alcohol, ether, pyridine and aqueous alkalis

Canonical SMILES

CC(C(=O)C)S

Availability and Basic Information on 3-Mercapto-2-Butanone

3-Mercapto-2-butanone (also known as 3-巯基-2-丁酮 in Chinese) is a chemical compound classified as a ketone Human Metabolome Database (HMDB): . Several chemical suppliers offer 3-Mercapto-2-butanone for research purposes, including Sigma-Aldrich [1] and Santa Cruz Biotechnology [2]. However, information regarding its specific applications in scientific research is currently limited.

Note

Both Sigma-Aldrich and Santa Cruz Biotechnology label 3-Mercapto-2-butanone for research use only [1, 2].

Potential Research Areas for 3-Mercapto-2-Butanone

  • Organic synthesis: 3-Mercapto-2-butanone's structure, containing both a ketone and a thiol group, might be of interest for researchers studying the development of novel molecules through organic synthesis. The thiol group can participate in various reactions, while the ketone carbonyl group can act as an electrophilic center.
  • Biological studies: The thiol group can also be involved in interactions with biological molecules. Researchers might investigate potential applications of 3-Mercapto-2-butanone in protein or enzyme function studies.

3-Mercapto-2-butanone, also known as 2-butanone, 3-mercapto- or 3-mercaptobutan-2-one, is a sulfur-containing organic compound with the molecular formula C4H8OSC_4H_8OS and a molecular weight of approximately 104.17 g/mol. It is characterized by a distinctive sulfurous odor and exists as a colorless to light yellow liquid at room temperature. The compound is flammable and classified as hazardous due to its potential to cause skin and eye irritation, as well as respiratory issues upon inhalation .

The primary application of 3-mercapto-2-butanone lies in flavor creation. The strong odor of the compound translates into a desirable taste profile at very low concentrations. It contributes to a "cheesy" or "meaty" character when used in food flavorings []. The exact mechanism by which this occurs is not fully elucidated, but it likely involves interaction with olfactory receptors in the nose and taste receptors on the tongue.

Typical of thiols and ketones:

  • Nucleophilic Addition: The thiol group can act as a nucleophile, participating in reactions with electrophiles.
  • Oxidation: Under oxidative conditions, it can be converted to disulfides or sulfonic acids.
  • Condensation Reactions: It can react with carbonyl compounds in the presence of acid catalysts to form thioacetals or thioethers.

These reactions highlight its versatility in organic synthesis and its potential utility in various chemical processes .

Research indicates that 3-Mercapto-2-butanone exhibits biological activity, particularly in the context of flavor and aroma compounds. It possesses antioxidant properties, which may provide benefits in food preservation. Additionally, studies have suggested that it could have antimicrobial effects, although further research is needed to fully understand its biological implications .

3-Mercapto-2-butanone can be synthesized through various methods:

  • Condensation of Thiols with Ketones: This method involves reacting a suitable thiol with a ketone under acidic conditions.
  • Hydrogen Sulfide Reaction: The compound can be formed by the reaction of hydrogen sulfide with butanones.
  • Direct Synthesis from Butyric Acid: In some cases, it may be synthesized from butyric acid derivatives through thiolation processes.

These methods allow for the production of 3-Mercapto-2-butanone in laboratory settings and industrial applications .

3-Mercapto-2-butanone finds applications in various fields:

  • Flavoring Agent: It is commonly used in the food industry for its strong sulfurous aroma, contributing to the flavor profile of certain products.
  • Fragrance Industry: The compound is utilized in perfumery due to its unique scent characteristics.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other chemical compounds, particularly in organic chemistry .

Several compounds share structural similarities with 3-Mercapto-2-butanone. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-MercaptoethanolC2H6OSC_2H_6OSSmaller molecular size; used primarily as a reducing agent.
3-Mercaptopropionic AcidC3H6O2SC_3H_6O2SContains a carboxylic acid group; used in biochemical applications.
4-Mercaptobutyric AcidC4H8O2SC_4H_8O2SSimilar chain length; involved in metabolic processes.

The uniqueness of 3-Mercapto-2-butanone lies in its specific functional group arrangement, which imparts distinct sensory properties and reactivity compared to these similar compounds .

Physical Description

colourless or pale yellow liquid, becomes cloudy after short storage

XLogP3

0.7

Density

1.016 (20°)

GHS Hazard Statements

Aggregated GHS information provided by 1456 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (11.61%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (88.39%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

40789-98-8

Wikipedia

3-mercapto-2-butanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Butanone, 3-mercapto-: ACTIVE

Dates

Modify: 2023-08-16

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